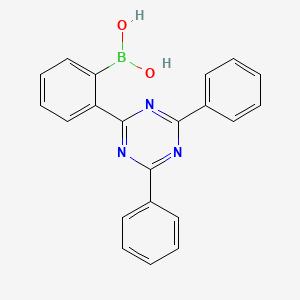![molecular formula C6H2BrClN2OS B13704911 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)
6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one: is a heterocyclic compound that belongs to the thienopyrimidine family. It is characterized by the presence of bromine and chlorine atoms attached to a thieno[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps:
Gewald Reaction: The initial step involves the Gewald reaction to form the thieno[2,3-d]pyrimidine core.
Pyrimidone Formation: The intermediate is then converted to pyrimidone.
Bromination: Bromination is carried out using bromine or a brominating agent.
Chlorination: Finally, chlorination is performed using phosphorus oxychloride (POCl3) or another chlorinating agent.
Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and cost-effective. The process involves the same synthetic steps but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino derivative of the compound.
科学研究应用
Chemistry: 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of various heterocyclic compounds with potential biological activities.
Biology and Medicine:
Antimicrobial Activity: The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Research: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique structure makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.
作用机制
The mechanism of action of 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis . By inhibiting this enzyme, the compound can disrupt the metabolic processes of certain microorganisms and cancer cells, leading to their death or reduced proliferation.
相似化合物的比较
4-Chlorothieno[3,2-d]pyrimidine: This compound shares a similar thienopyrimidine core but lacks the bromine atom.
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Another heterocyclic compound with a bromine atom but a different core structure.
Uniqueness: 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of both bromine and chlorine atoms on the thienopyrimidine core. This dual halogenation enhances its reactivity and potential biological activities, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C6H2BrClN2OS |
|---|---|
分子量 |
265.52 g/mol |
IUPAC 名称 |
6-bromo-2-chloro-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H2BrClN2OS/c7-3-1-2-4(11)9-6(8)10-5(2)12-3/h1H,(H,9,10,11) |
InChI 键 |
QKCHOMFJMUPKED-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC2=C1C(=O)NC(=N2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)


![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)



![1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid](/img/structure/B13704870.png)


![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)


